molecular formula C12H20Cl2N2 B1383427 (1-Phenylpiperidin-4-yl)methanamine dihydrochloride CAS No. 1803609-91-7

(1-Phenylpiperidin-4-yl)methanamine dihydrochloride

Cat. No.: B1383427
CAS No.: 1803609-91-7
M. Wt: 263.2 g/mol
InChI Key: JEPWEPAHPKSQIU-UHFFFAOYSA-N
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Description

(1-Phenylpiperidin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C12H19ClN2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.

Scientific Research Applications

(1-Phenylpiperidin-4-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

(1-Phenylpiperidin-4-yl)methanamine dihydrochloride is utilized in biochemical reactions as a semi-flexible linker in the development of PROTACs (PROteolysis TArgeting Chimeras). These chimeras are designed for targeted protein degradation, which is a promising approach in drug discovery and development . The compound interacts with various enzymes and proteins, facilitating the formation of ternary complexes that lead to the ubiquitination and subsequent degradation of target proteins. This interaction is crucial for optimizing the drug-like properties of the degraders.

Cellular Effects

The effects of this compound on cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in targeted protein degradation can lead to the downregulation of specific proteins, thereby affecting various cellular processes. For instance, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a linker in PROTACs, connecting a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase. This binding facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome . The compound’s ability to form stable ternary complexes is essential for its function in targeted protein degradation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the stability of the compound can impact the efficiency of protein degradation, with more stable compounds leading to more sustained effects . Additionally, the degradation of the compound can affect its ability to form ternary complexes and induce protein degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively induce protein degradation without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including off-target effects and potential toxicity to non-target tissues . Understanding the dosage effects is crucial for optimizing the therapeutic potential of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels can influence its overall efficacy and safety profile . Understanding these metabolic pathways is essential for predicting the compound’s behavior in vivo.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites. Its localization and accumulation within specific tissues can influence its efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its ability to interact with target proteins and induce their degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenylpiperidin-4-yl)methanamine dihydrochloride typically involves the reaction of 1-phenylpiperidine with formaldehyde and hydrogen chloride. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

(1-Phenylpiperidin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives of the original compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Phenylpiperidin-4-yl)methanamine dihydrochloride is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable in research focused on understanding and manipulating biological pathways .

Properties

IUPAC Name

(1-phenylpiperidin-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c13-10-11-6-8-14(9-7-11)12-4-2-1-3-5-12;;/h1-5,11H,6-10,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPWEPAHPKSQIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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